2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine
Description
This compound is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyridin-4-yl group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 3-methyl-1,2-oxazol-5-ylmethyl group at the nitrogen atom. The 1,2-oxazole ring (isoxazole) and pyridine/pyrimidine motifs are common in bioactive molecules, influencing both binding affinity and metabolic stability.
Propriétés
IUPAC Name |
3-methyl-5-[[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-10-18(26-23-14)13-24-8-4-17(5-9-24)25-19-21-11-16(12-22-19)15-2-6-20-7-3-15/h2-3,6-7,10-12,17H,4-5,8-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHMDOFZIIDTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 288.34 g/mol. The structure features heterocyclic components including oxazole, piperidine, and pyridine rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₂ |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 2380060-21-7 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine is primarily attributed to its interaction with various molecular targets within biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, suggesting potential anti-inflammatory and anticancer properties.
- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), leading to changes in intracellular signaling pathways that can affect cellular responses such as calcium ion influx and neurotransmitter release.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar in structure have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Antiviral Properties
The compound's structural components suggest potential antiviral activity, particularly against viruses that utilize similar pathways for entry and replication within host cells. Research has highlighted its effectiveness against certain viral strains, although specific data on this compound is limited.
Anticancer Effects
In vitro studies have demonstrated that the compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics. Its ability to modulate pathways associated with cell cycle regulation could be pivotal in developing novel anticancer agents.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related piperidine derivatives using the agar disc-diffusion method. The results indicated that several compounds exhibited significant activity against E. coli and P. mirabilis, supporting the hypothesis that structural modifications can enhance bioactivity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of piperidine-based compounds, revealing that certain derivatives showed enhanced cytotoxicity against breast cancer cell lines compared to standard treatments . This suggests that modifications to the piperidine structure can lead to improved therapeutic outcomes.
Comparaison Avec Des Composés Similaires
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (EP 1 808 168 B1, )
1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine (CAS 2640967-39-9, )
- A piperazine ring replaces the pyrimidine core, shifting pharmacological targets toward GPCRs or serotonin receptors.
- Functional Impact : The thiadiazole’s sulfur atom may enhance membrane permeability but increase susceptibility to metabolic oxidation .
Pharmacological and Pharmacokinetic Comparisons
Table 1: Key Pharmacological Features of Analogues
| Compound | Core Structure | Heterocycle | Target (Inferred) | LogP (Predicted) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 1,2-Oxazole | Kinases/GPCRs | 2.8 | Moderate |
| 4-[1-(3-Isopropyl-[1,2,4]oxadiazol...) | Pyrazolo[3,4-d]pyrimidine | 1,2,4-Oxadiazole | Kinases | 3.2 | High |
| 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol...) | Piperazine | 1,2,4-Thiadiazole | GPCRs | 3.5 | Low |
- Target Selectivity : The pyrimidine core in the target compound is associated with kinase inhibition (e.g., PI3K, EGFR), while pyrazolo-pyrimidines are documented in JAK/STAT pathway modulation .
Méthodes De Préparation
Halogenated Pyrimidine Intermediate
The 5-(pyridin-4-yl)pyrimidin-2-ol scaffold is typically prepared through:
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Pd-catalyzed cross-coupling : A Suzuki-Miyaura reaction between 2-chloro-5-iodopyrimidine and pyridin-4-ylboronic acid achieves regioselective pyridine installation.
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Protection-deprotection : Hydroxyl groups are protected as silyl ethers (e.g., TBSCl) to prevent side reactions during subsequent steps.
Table 1: Representative Reaction Conditions for Pyrimidine Functionalization
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 78 | |
| Hydroxyl protection | TBSCl, imidazole, DMF, rt, 4h | 95 |
Piperidine-Oxazole Sidechain Preparation
Synthesis of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
The oxazole ring is constructed via Robinson-Gabriel cyclization :
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Acylation : 5-(piperidin-4-yloxy)pentan-2-one reacts with hydroxylamine to form an oxime.
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Cyclodehydration : POCl₃ catalyzes intramolecular cyclization to yield 3-methyl-1,2-oxazole.
Key Optimization :
-
Substituent orientation is controlled by steric effects, with methyl groups favoring 3-position placement.
-
Piperidine nitrogen is alkylated using oxazole-methyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
Ether Bond Formation
Nucleophilic Aromatic Substitution (SNAr)
The piperidine-oxazole fragment reacts with 2-chloro-5-(pyridin-4-yl)pyrimidine under SNAr conditions:
Table 2: Ether Coupling Optimization Data
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 100 | 12 | 65 |
| DBU | DMSO | 90 | 16 | 58 |
Challenges :
-
Competing hydrolysis of the chloro-pyrimidine requires strict anhydrous conditions.
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Steric hindrance from the oxazole-methyl group reduces reaction rates, necessitating elevated temperatures.
Purification and Characterization
Crystallization Protocols
Final purification employs sequential solvent systems:
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.6 Hz, 2H, pyridine-H), 6.85 (s, 1H, oxazole-H), 4.20–4.05 (m, 1H, piperidine-O), 3.60 (s, 2H, N-CH₂-oxazole).
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HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Scale-Up Considerations
Solvent Recycling
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)-5-(pyridin-4-yl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves coupling a piperidin-4-yloxy intermediate with a pyridinylpyrimidine moiety. Critical steps include the alkylation of the piperidine ring with the oxazole group under alkaline conditions (e.g., NaOH in dichloromethane) . Optimizing reaction time, temperature (e.g., reflux at 40–50°C), and stoichiometric ratios of intermediates can improve yields. Purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous piperidine-oxazole syntheses .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
- Methodological Answer : Use ¹H/¹³C NMR to verify connectivity, focusing on characteristic shifts for the oxazole methyl group (~2.3 ppm) and pyridine protons (~8.5 ppm). IR spectroscopy identifies C-O-C (1100–1250 cm⁻¹) and pyrimidine ring vibrations. For absolute conformation, single-crystal X-ray diffraction resolves spatial arrangements, particularly the piperidine ring's chair conformation and oxazole orientation .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Conduct in vitro antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria to evaluate MIC values. For kinase inhibition studies, use fluorescence-based ATPase assays with recombinant enzymes (e.g., EGFR or JAK2). Parallel cytotoxicity testing on mammalian cell lines (e.g., HEK293) ensures selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational docking models and experimental binding data for this compound?
- Methodological Answer : Reconcile computational predictions (e.g., AutoDock Vina) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). If contradictions persist, perform mutagenesis on predicted binding residues (e.g., kinase catalytic domains) and re-test activity. Co-crystallization with target proteins provides definitive structural validation .
Q. What strategies mitigate metabolic instability of the oxazole-piperidine moiety in pharmacokinetic studies?
- Methodological Answer : Introduce electron-withdrawing substituents (e.g., -CF₃) on the oxazole ring to reduce CYP450-mediated oxidation. Alternatively, replace the methyl group with a deuterated analog to slow metabolism. Validate using liver microsomal assays (human/rodent) and monitor metabolites via LC-MS/MS .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound's pyrimidine core?
- Methodological Answer : Synthesize derivatives with substituents at the pyrimidine C2 and C5 positions (e.g., halogens, alkyl chains). Test against a panel of biological targets (e.g., kinases, microbial strains) to identify critical functional groups. Use multivariate analysis (e.g., PCA) to correlate electronic/steric properties with activity .
Q. What experimental approaches address low solubility in aqueous buffers during formulation?
- Methodological Answer : Employ salt formation (e.g., hydrochloride salts) or co-solvency with PEG-400/ethanol. For nanoparticle formulations, use solvent evaporation to prepare PLGA-based carriers. Monitor solubility via dynamic light scattering (DLS) and validate bioavailability in rodent models .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data from MTT vs. colony formation assays be interpreted?
- Methodological Answer : MTT assays measure metabolic activity, which may not correlate with long-term proliferative inhibition (colony formation). Repeat assays with synchronized cell cycles and include apoptosis markers (e.g., Annexin V/PI staining). Cross-validate with transcriptomic profiling (e.g., RNA-seq) to identify off-target effects .
Q. What methods reconcile divergent crystallographic and NMR data for piperidine ring flexibility?
- Methodological Answer : X-ray structures provide static snapshots, whereas NMR (e.g., NOESY) detects dynamic conformations. Perform variable-temperature NMR to assess ring-flipping kinetics. Molecular dynamics simulations (AMBER/CHARMM) can model flexibility and validate against experimental data .
Tables for Key Data
| Biological Assay Design | Protocol | Reference |
|---|---|---|
| Antimicrobial testing (MIC) | Broth microdilution (CLSI guidelines) | |
| Kinase inhibition (IC₅₀) | ADP-Glo™ assay (Promega) | |
| Metabolic stability (t₁/₂) | Human liver microsomes, NADPH |
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